3-bromo-N-[1-(hydroxymethyl)propyl]-2,4,6-trimethylbenzenesulfonamide
Description
3-bromo-N-[1-(hydroxymethyl)propyl]-2,4,6-trimethylbenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a hydroxymethyl group, and a sulfonamide group attached to a trimethylbenzene ring. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications.
Properties
Molecular Formula |
C13H20BrNO3S |
|---|---|
Molecular Weight |
350.27 g/mol |
IUPAC Name |
3-bromo-N-(1-hydroxybutan-2-yl)-2,4,6-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C13H20BrNO3S/c1-5-11(7-16)15-19(17,18)13-9(3)6-8(2)12(14)10(13)4/h6,11,15-16H,5,7H2,1-4H3 |
InChI Key |
RTRGFBHKHZCGNK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NS(=O)(=O)C1=C(C(=C(C=C1C)C)Br)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[1-(hydroxymethyl)propyl]-2,4,6-trimethylbenzenesulfonamide typically involves multiple stepsThe reaction conditions often require the use of solvents such as dichloromethane or toluene and catalysts like aluminum chloride or iron(III) bromide to facilitate the bromination process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient synthesis of the compound .
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[1-(hydroxymethyl)propyl]-2,4,6-trimethylbenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
The major products formed from these reactions include carboxylic acids, de-brominated compounds, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
3-bromo-N-[1-(hydroxymethyl)propyl]-2,4,6-trimethylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-bromo-N-[1-(hydroxymethyl)propyl]-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The bromine atom and sulfonamide group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-bromo-N,N-dimethylpropan-1-amine hydrobromide: Similar in structure but lacks the sulfonamide group.
1-bromo-3-phenylpropane: Contains a bromine atom and a propyl group but differs in the aromatic ring structure.
Uniqueness
3-bromo-N-[1-(hydroxymethyl)propyl]-2,4,6-trimethylbenzenesulfonamide is unique due to the presence of both the hydroxymethyl and sulfonamide groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
